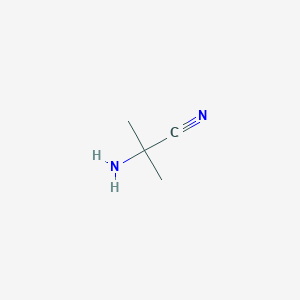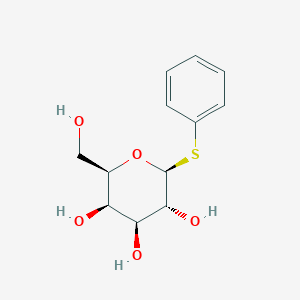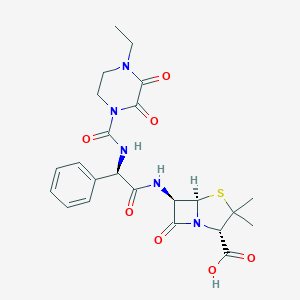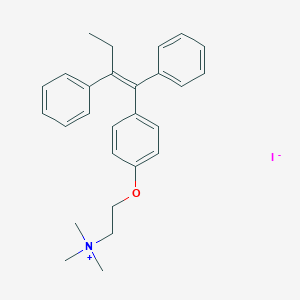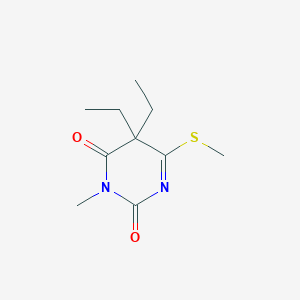
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-, also known as Allopurinol, is an important molecule in the field of medicinal chemistry. It is primarily used in the treatment of gout and hyperuricemia, which are caused by the accumulation of uric acid in the body. Allopurinol is an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. In addition to its clinical use, Allopurinol has also been studied for its potential applications in scientific research.
Mechanism Of Action
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By reducing the production of uric acid, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can help to prevent the formation of urate crystals, which can cause gout and other related conditions.
Biochemical And Physiological Effects
In addition to its effects on uric acid production, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, as mentioned earlier. It has also been shown to have potential neuroprotective effects, as well as effects on glucose metabolism.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in lab experiments is its well-established safety profile. It has been used clinically for many years and is generally considered to be safe. However, one limitation is that it can be difficult to obtain in pure form, which can make it challenging to use in experiments that require high purity.
Future Directions
There are several potential future directions for research involving 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-. One area of interest is in the development of new drugs that target xanthine oxidase and other enzymes involved in uric acid production. Another area of interest is in the study of 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-'s potential therapeutic applications in diseases associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes. Additionally, there may be potential applications for 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Synthesis Methods
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with thiourea to form 5-ethyl-2-thiouracil. This compound is then treated with bromine to form 5-ethyl-2-thiouracil bromide, which is subsequently reacted with potassium cyanide to form 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-.
Scientific Research Applications
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been studied for its potential applications in scientific research. One area of interest is in the study of oxidative stress and inflammation. 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been shown to reduce oxidative stress and inflammation in various animal models, suggesting that it may have potential therapeutic applications in diseases associated with these processes, such as cardiovascular disease and diabetes.
properties
CAS RN |
105891-91-6 |
|---|---|
Product Name |
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- |
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
5,5-diethyl-3-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(15-4)11-9(14)12(3)8(10)13/h5-6H2,1-4H3 |
InChI Key |
SKARVIMMOQUSHS-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
Canonical SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
Other CAS RN |
105891-91-6 |
synonyms |
5,5-diethyl-3-methyl-6-methylsulfanyl-pyrimidine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
